molecular formula C12H14N4O2S2 B12115513 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide

Cat. No.: B12115513
M. Wt: 310.4 g/mol
InChI Key: SKNMCCYJGWBCBI-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the thiadiazole ring. This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the intermediate 5-amino-1,3,4-thiadiazole.

    Attachment of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the 5-amino-1,3,4-thiadiazole with a suitable thiol, such as thioglycolic acid, in the presence of a catalyst like zinc chloride.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety. This can be achieved by reacting the intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Electrophilic or nucleophilic reagents, such as halogens, alkylating agents, or acylating agents, can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, ring-opened products

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Material Science: Thiadiazole derivatives are known for their electronic properties, making this compound of interest for the development of organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study various biochemical pathways, particularly those involving sulfur and nitrogen metabolism.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the thiadiazole ring and sulfanyl group suggests potential interactions with metal ions or thiol-containing proteins, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives: These compounds share a similar thiadiazole core and sulfanyl group but differ in the arylacetamide moiety.

    2-substituted-3-(5-amino-1,3,4-thiadiazol-2-yl) derivatives: These compounds have variations in the substituents attached to the thiadiazole ring, leading to different chemical and biological properties.

Uniqueness

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide is unique due to the specific combination of the thiadiazole ring, sulfanyl group, and methoxyphenyl-propanamide moiety. This unique structure may confer distinct electronic, chemical, and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N4O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C12H14N4O2S2/c1-7(19-12-16-15-11(13)20-12)10(17)14-8-5-3-4-6-9(8)18-2/h3-7H,1-2H3,(H2,13,15)(H,14,17)

InChI Key

SKNMCCYJGWBCBI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)SC2=NN=C(S2)N

Origin of Product

United States

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